molecular formula C11H14N4O2 B2489275 4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-35-2

4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2489275
CAS No.: 2034375-35-2
M. Wt: 234.259
InChI Key: NJPZWSUWGOUOHI-UHFFFAOYSA-N
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Description

4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a methoxyethylamino group at the 4-position and a methyl group at the 8-position.

Preparation Methods

The synthesis of 4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to yield the desired pyrido[2,3-d]pyrimidine derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of microwave-assisted synthesis to improve reaction efficiency .

Mechanism of Action

The mechanism of action of 4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in cellular signaling pathways by catalyzing the transfer of phosphate groups from ATP to tyrosine residues in proteins. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways associated with diseases like cancer .

Comparison with Similar Compounds

Similar compounds to 4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one include other pyrido[2,3-d]pyrimidine derivatives, such as 7-deazaadenines and pyrrolo[2,3-d]pyrimidines . These compounds share a similar core structure but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for targeted drug design and development.

Biological Activity

4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a compound that has garnered attention for its potential biological activity, particularly as an inhibitor of receptor-interacting protein kinase 2 (RIPK2) and in the context of cancer treatment. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrido[2,3-d]pyrimidine family, characterized by a fused bicyclic structure. Its synthesis typically involves multi-step processes that include the introduction of various substituents to enhance biological activity. For example, the synthesis of related compounds often starts with commercially available precursors and employs various reagents and conditions to yield the desired derivatives .

This compound primarily functions as a RIPK2 kinase inhibitor . RIPK2 is involved in immune response signaling pathways, particularly in the activation of nuclear factor κ-light chain enhancer of activated B cells (NF-κB). Inhibition of RIPK2 can modulate inflammatory responses and has implications in treating autoimmune diseases and certain cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against RIPK2 with varying potency depending on structural modifications. For instance, compounds derived from this scaffold have shown IC50 values in the low micromolar range against RIPK2 . The biological evaluation often includes assays using cell lines such as U2OS/NOD2 to assess chemokine responses and cellular signaling pathways activated by L18-MDP stimulation .

Pharmacokinetics

Pharmacokinetic studies indicate that after intraperitoneal administration at a dose of 10 mg/kg, the compound showed a half-life (t1/2) of approximately 3.4 hours and a clearance rate (Cl) of 45 mL/min/kg. These parameters suggest moderate bioavailability and potential for therapeutic application .

Case Studies

Several case studies have highlighted the potential therapeutic benefits of this compound:

  • Cancer Treatment : In experimental models of cancer, this compound has been shown to inhibit tumor growth by disrupting signaling pathways crucial for cancer cell survival. Its selective inhibition of RIPK2 has been linked to reduced proliferation in various cancer cell lines.
  • Autoimmunity : The modulation of immune responses through RIPK2 inhibition presents opportunities for treating autoimmune conditions. Experimental data indicate that treatment with this compound can lead to decreased inflammation markers in animal models.

Comparative Biological Activity

CompoundTarget KinaseIC50 (µM)Half-Life (h)Clearance (mL/min/kg)
This compoundRIPK2~0.53.445
Other pyrido derivativesVariousVariesVariesVaries

Properties

IUPAC Name

4-(2-methoxyethylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-15-9(16)4-3-8-10(12-5-6-17-2)13-7-14-11(8)15/h3-4,7H,5-6H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPZWSUWGOUOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C(N=CN=C21)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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